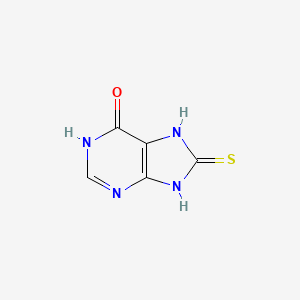

6-Hydroxy-8-mercaptopurine

Description

The exact mass of the compound 6-Hydroxy-8-mercaptopurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Hydroxy-8-mercaptopurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-8-mercaptopurine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-sulfanylidene-7,9-dihydro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSBOXCITZLNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212380 | |

| Record name | SQ 21978 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6305-94-8 | |

| Record name | 1,7,8,9-Tetrahydro-8-thioxo-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SQ 21978 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Thiohypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SQ 21978 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,8,9-tetrahydro-8-thioxo-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The role of 6-Hydroxy-8-mercaptopurine in 6-mercaptopurine metabolism

An In-Depth Technical Guide to the Oxidative Metabolism of 6-Mercaptopurine: Elucidating the Role of 8-Oxo-6-Mercaptopurine and Key Intermediates

Introduction

6-Mercaptopurine (6-MP), a cornerstone of therapy for acute lymphoblastic leukemia (ALL) and a vital immunosuppressant for inflammatory bowel disease (IBD), functions as a purine antimetabolite.[1] Its clinical utility, however, is not guaranteed by administration alone. As a prodrug, 6-MP's therapeutic efficacy and toxicity are dictated by a complex and competing network of metabolic pathways within the body.[1][2] Upon absorption, 6-MP faces three potential fates: anabolic activation to cytotoxic thioguanine nucleotides, S-methylation to metabolites associated with hepatotoxicity, or oxidative catabolism to inactive products.[3]

This guide, intended for researchers, clinicians, and drug development professionals, provides an in-depth analysis of the oxidative inactivation pathway. This route is paramount as it governs the first-pass metabolism of 6-MP, significantly impacting its bioavailability and creating a potential nexus for drug-drug interactions.[3] We will dissect the enzymatic machinery responsible, clarify the long-standing debate surrounding the principal metabolic intermediates—specifically the role of 8-oxo-6-mercaptopurine (a tautomer of 6-hydroxy-8-mercaptopurine)—and provide the technical methodologies required to investigate these critical biotransformations.

Section 1: The Competing Fates of 6-Mercaptopurine

The intracellular journey of 6-MP is a critical juncture where its therapeutic destiny is decided. The balance between activation and catabolism determines whether the drug will exert its desired cytotoxic effect or be shunted towards inactivation or toxicity.

Figure 1: High-level overview of the three major competing metabolic pathways for 6-mercaptopurine.

Anabolic Pathway (Activation): The therapeutic action of 6-MP is dependent on its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP is subsequently metabolized through a series of enzymatic steps into thioguanine nucleotides (TGNs).[4] These active metabolites exert their cytotoxic effects by incorporating into DNA and RNA, thereby inducing apoptosis and halting cell proliferation.[4]

Methylation Pathway (Inactivation and Toxicity): The enzyme thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP).[5] This pathway is a form of catabolism, as 6-MMP is not a precursor to active TGNs. Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, shunting metabolism towards the anabolic pathway and increasing the risk of severe myelosuppression due to high TGN levels.[5] Conversely, high levels of 6-MMP metabolites have been associated with hepatotoxicity.[6]

Oxidative Pathway (Inactivation): This is a major catabolic route that converts 6-MP into inactive, readily excretable metabolites, primarily 6-thiouric acid (6-TUA).[7][8] This pathway is largely mediated by the molybdoflavoenzymes xanthine oxidase (XO) and aldehyde oxidase (AOX) in the liver and intestine.[1] Because this process occurs extensively during first-pass metabolism, it is a primary reason for the low oral bioavailability of 6-MP.[1][3]

Section 2: The Oxidative Pathway - A Tale of Two Intermediates

The precise sequence of events in the oxidation of 6-MP to 6-TUA has been a subject of scientific debate. The core of this discussion revolves around the identity of the primary intermediate metabolite.

Historical Perspective vs. Current Evidence Early pharmacokinetic studies proposed a pathway where 6-MP was first oxidized at the C8 position to form 8-oxo-6-mercaptopurine (8-oxo-6MP), which was then subsequently converted to 6-thiouric acid.[1] This metabolite, 8-oxo-6MP, is a tautomer of 6-hydroxy-8-mercaptopurine.

However, more recent and detailed in vitro investigations using pooled human liver cytosol (HLC) have provided compelling evidence for an alternative, and likely predominant, pathway.[1] These studies demonstrate that 6-MP is metabolized to 6-TUA sequentially, with 6-thioxanthine (6-TX) serving as the key intermediate.[1] While 8-oxo-6MP is confirmed to be an in vivo metabolite of 6-MP, its role as the principal intermediate in the flux towards 6-TUA is now largely considered minor compared to the 6-TX pathway.[1]

Figure 2: Competing intermediate pathways in the oxidative metabolism of 6-MP to 6-TUA.

Section 3: Key Enzymatic Players in Oxidative Metabolism

The conversion of 6-MP to its inactive oxidative metabolites is catalyzed by a family of closely related molybdoflavoenzymes.[1] Understanding the specific roles and characteristics of these enzymes is fundamental to predicting drug metabolism and potential interactions.

Xanthine Oxidase (XO) XO is the most well-characterized enzyme in this pathway. It is highly expressed in the liver and intestine and plays a critical role in the first-pass metabolism of 6-MP.[3]

-

Function: XO is involved in both the conversion of 6-MP to 6-TX and the subsequent oxidation of 6-TX to 6-TUA.[1]

-

Clinical Significance: The profound impact of XO on 6-MP clearance is highlighted by the significant drug-drug interaction with XO inhibitors like allopurinol and febuxostat. Co-administration of these drugs can dramatically increase 6-MP plasma concentrations, necessitating a significant reduction in the 6-MP dose to avoid life-threatening myelosuppression.[9]

Aldehyde Oxidase (AOX) AOX is another molybdoflavoenzyme with broad substrate specificity that contributes to 6-MP metabolism.

-

Function: While XO appears to be the primary catalyst for the initial oxidation step, both XO and AOX are involved in the conversion of the 6-TX intermediate to 6-TUA.[1] Studies using specific inhibitors have shown that AOX significantly contributes to the overall production of 6-TUA from 6-TX.[10]

-

Clinical Significance: The role of AOX introduces another layer of complexity regarding drug-drug interactions. Various drugs, including certain antidepressants and antipsychotics, are known to inhibit AOX.[10] While the clinical impact is less pronounced than with XO inhibitors, co-medication with strong AOX inhibitors could potentially alter thiopurine pharmacokinetics.

Xanthine Dehydrogenase (XDH) XDH is an interconvertible form of xanthine oxidoreductase that preferentially uses NAD+ as an electron acceptor. In vivo, this form is predominant. Studies have shown that in the presence of NAD+, XDH contributes to the formation of both the 6-TX intermediate and the final 6-TUA product in human liver cytosol.[1]

Table 1: Summary of Enzyme Roles in 6-MP Oxidation

| Enzyme | Reaction Step(s) Catalyzed | Location | Clinical Relevance |

| Xanthine Oxidase (XO) | 6-MP → 6-TX6-TX → 6-TUA | Liver, Intestine | Major role in first-pass metabolism. Inhibition by allopurinol requires 6-MP dose reduction.[3][9] |

| Aldehyde Oxidase (AOX) | 6-MP → 6-TX6-TX → 6-TUA | Liver | Contributes to overall oxidation, especially of the 6-TX intermediate. Potential for drug-drug interactions.[1][10] |

| Xanthine Dehydrogenase (XDH) | 6-TX → 6-TUA | Liver | Contributes to metabolite formation in the presence of NAD+.[1] |

Section 4: Methodologies for Studying 6-MP Oxidative Metabolism

To dissect the contributions of individual enzymes and accurately quantify the formation of metabolites, a robust in vitro experimental system coupled with sensitive analytical techniques is essential.

Figure 3: Standard experimental workflow for studying in vitro 6-MP metabolism.

Protocol 1: In Vitro Metabolism Assay using Human Liver Cytosol

Objective: To quantify the formation of 6-MP oxidative metabolites (6-TX, 8-oxo-6MP, 6-TUA) and to differentiate the catalytic roles of XO and AOX.

Causality Behind Experimental Design:

-

Human Liver Cytosol (HLC): This is the chosen matrix because it contains the primary enzymes of interest (XO, AOX, XDH) in their native environment, providing a clinically relevant system.[1]

-

Specific Enzyme Inhibitors: The use of highly specific inhibitors is the cornerstone of this protocol. Febuxostat is used to selectively inhibit XO, while a compound like raloxifene can be used to inhibit AOX.[1] By comparing metabolite formation in the absence and presence of these inhibitors, one can deduce the relative contribution of each enzyme to a specific reaction step. This approach provides a self-validating system to confirm enzyme activity.

Step-by-Step Methodology:

-

Preparation: Thaw pooled HLC on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of 6-MP, febuxostat, and raloxifene in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, HLC (e.g., to a final concentration of 1 mg/mL protein), and either an inhibitor or vehicle control. For assessing XDH activity, include NAD+ (e.g., 1 mM final concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the reaction by adding 6-MP to a final desired concentration (e.g., 100 µM).

-

Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes). Time-course experiments are recommended to ensure initial velocity conditions.

-

Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). This step simultaneously quenches the reaction and precipitates proteins.

-

Sample Processing: Vortex the tubes vigorously, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-UV Analysis of 6-MP and Metabolites

Objective: To achieve baseline separation and accurate quantification of 6-MP, 6-TX, 8-oxo-6MP, and 6-TUA from the in vitro reaction supernatant.

Causality Behind Experimental Design:

-

Reversed-Phase HPLC: This is the standard technique for separating small polar molecules like purine analogues. A C18 column provides the necessary hydrophobic stationary phase.

-

Gradient Elution: A gradient of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically required to resolve the parent drug and its more polar metabolites within a reasonable run time.

-

UV Detection: Purine and thiopurine rings have strong UV absorbance, making UV detection a simple, robust, and cost-effective method for quantification.

Step-by-Step Methodology:

-

System Setup:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.5.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Monitor at a wavelength optimal for all compounds, typically around 320-340 nm.

-

Gradient: A typical gradient might start at 100% Mobile Phase A, ramping linearly to 30% Mobile Phase B over 15 minutes, followed by a wash and re-equilibration step. This must be optimized empirically.

-

-

Quantification (Self-Validation):

-

Standard Curves: Prepare serial dilutions of analytical standards for 6-MP, 6-TX, 8-oxo-6MP, and 6-TUA in the reaction termination solution.

-

Calibration: Inject the standards to generate a calibration curve for each analyte, plotting peak area ratio (analyte/internal standard) versus concentration.

-

Analysis: Inject the unknown samples. Determine the concentrations of each metabolite by interpolating their peak area ratios from the respective calibration curves.

-

Conclusion and Future Directions

The oxidative metabolism of 6-mercaptopurine is a critical determinant of its clinical pharmacology. While historically attributed to a pathway involving 8-oxo-6-mercaptopurine, current evidence strongly supports a predominant route via a 6-thioxanthine intermediate. This inactivation pathway is driven by the concerted action of xanthine oxidase, aldehyde oxidase, and xanthine dehydrogenase. The central role of XO, in particular, has profound clinical implications, mandating careful dose management when co-administered with XO inhibitors.

Future research should aim to definitively quantify the relative flux through the 6-TX versus 8-oxo-6MP pathways in vivo. The development of humanized animal models with active AOX may provide a better platform to explore the clinical significance of AOX-mediated metabolism and drug interactions. A more complete understanding of this metabolic network will continue to enhance our ability to optimize thiopurine therapy, maximizing efficacy while minimizing toxicity for patients.

References

-

Bains, A., et al. (2014). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. National Institutes of Health. [Link]

-

Kalra, S., et al. (2007). mercaptopurine: Topics by Science.gov. Science.gov. [Link]

-

Dr. Mungli. (2018). 6 Mercaptopurine Mechanism. YouTube. [Link]

-

ResearchGate. (n.d.). The metabolism of 6-mercaptopurine. ResearchGate. [Link]

-

Gauthier, J., et al. (2018). 6-mercaptopurine promotes energetic failure in proliferating T cells. National Institutes of Health. [Link]

-

Shah, N., & Tadisina, K. (2023). Mercaptopurine. StatPearls - NCBI Bookshelf. [Link]

-

ResearchGate. (n.d.). Detailed 6-mercaptopurine metabolic pathways presenting the enzymes.... ResearchGate. [Link]

-

Nishikawa, M., et al. (2025). Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism. Biological and Pharmaceutical Bulletin. [Link]

-

Nishikawa, M., et al. (2025). Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism. ResearchGate. [Link]

-

ResearchGate. (n.d.). Reaction scheme showing metabolites of 6-Mercaptopurine formed by phosphoribosylation (anabolic), methylation and oxidation (catabolic) pathways. ResearchGate. [Link]

-

Wang, L., et al. (2010). 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Mercaptopurine. Wikipedia. [Link]

Sources

- 1. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mercaptopurine: Topics by Science.gov [science.gov]

- 7. youtube.com [youtube.com]

- 8. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Hydroxy-8-mercaptopurine: A Key Metabolite of Mercaptopurine

This guide provides a detailed overview of the physical and chemical properties of 6-Hydroxy-8-mercaptopurine, a critical intermediate in the metabolic pathway of the widely used therapeutic agent, 6-mercaptopurine. Given that the scientific literature predominantly discusses this compound in its role as a metabolite, this document is structured to reflect its significance in that context, while also presenting its known intrinsic properties.

Introduction and Nomenclature

6-Hydroxy-8-mercaptopurine is a purine analog that plays a crucial role in the catabolism of the antineoplastic and immunosuppressive drug 6-mercaptopurine (6-MP). While not a therapeutic agent itself, understanding its properties is vital for researchers and clinicians working with 6-MP, as its formation and clearance can impact the parent drug's efficacy and toxicity.

This compound is known by several synonyms, which are often used interchangeably in scientific literature:

-

8-hydroxy-6-mercaptopurine (8OH6MP)

-

6-mercapto-8-hydroxypurine

-

6-Thioxanthine

For clarity, this guide will primarily use the term 6-Hydroxy-8-mercaptopurine, with synonyms provided where appropriate.

Role in the Metabolic Pathway of 6-Mercaptopurine

6-mercaptopurine undergoes extensive metabolism in the body. One of the key pathways is its oxidation by the enzyme xanthine oxidase. This process involves the hydroxylation of 6-MP, leading to the formation of 6-Hydroxy-8-mercaptopurine as an intermediate. This intermediate is then further oxidized to the final, inactive metabolite, 6-thiouric acid, which is excreted in the urine.[1]

The metabolic conversion can be visualized as follows:

Metabolic conversion of 6-Mercaptopurine.

This metabolic pathway is of significant clinical importance. Co-administration of xanthine oxidase inhibitors, such as allopurinol, can block this pathway, leading to increased levels of 6-mercaptopurine and its active metabolites, which necessitates a dose reduction of 6-MP to avoid severe toxicity.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of 6-Hydroxy-8-mercaptopurine are limited. However, computational data and information from its synonym, 6-Thioxanthine, are available.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄OS | PubChem[2] |

| Molecular Weight | 168.18 g/mol | PubChem[2] |

| Appearance | Predicted to be a solid | - |

| Hydrogen Bond Donors | 3 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 168.01058 g/mol | PubChem[2] |

| Topological Polar Surface Area | 109 Ų | PubChem[2] |

Analytical Methodologies

The analysis of 6-Hydroxy-8-mercaptopurine is typically performed in conjunction with the parent drug and other metabolites in biological matrices such as human plasma. High-performance liquid chromatography (HPLC) and spectrophotometric methods are commonly employed.[3]

Sample Preparation from Human Plasma

A crucial first step in the analysis is the precipitation of plasma proteins to free the analytes for detection.[3]

General workflow for plasma sample preparation.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method allows for the separation and quantification of 6-Hydroxy-8-mercaptopurine from 6-mercaptopurine and other metabolites.[3]

Protocol: HPLC Analysis of 6-Hydroxy-8-mercaptopurine and Related Compounds [3]

-

Sample Injection: Inject a 50 µL aliquot of the prepared supernatant into the HPLC system.

-

Mobile Phase: Use a mobile phase consisting of a mixture of 0.05 mol L⁻¹ ammonium acetate (pH= 4.65) and acetonitrile in a 98:2 (v/v) ratio.

-

Stationary Phase: Employ a C-18 column (e.g., Perfectsil Target ODS-3 (5 µM), 250 x 4.6 mm) with a C-18 guard column.

-

Flow Rate: Maintain a flow rate of 1.0 mL/min.

-

Detection: Monitor the effluent using a UV detector at wavelengths of 255 nm and 340 nm.

Spectrophotometric Analysis with Multivariate Calibration

Due to spectral overlap between 6-mercaptopurine and its metabolites, spectrophotometric analysis requires the use of chemometric methods like Partial Least Squares (PLS-1) and Principal Component Regression (PCR) for simultaneous determination.[3]

Protocol: UV-Vis Spectrophotometric Analysis [3]

-

Spectral Acquisition: Record the UV spectra of the prepared samples over a range of 230-400 nm.

-

Data Analysis: Apply PLS-1 or PCR algorithms to the spectral data to resolve the contributions of each component (6-MP, 8-OH6MP, 6-thioxanthine, and 6-thiouric acid) to the total absorbance.

-

Quantification: Determine the concentration of each analyte based on the calibrated multivariate model.

The limit of detection for 8-hydroxy-6-mercaptopurine using these methods has been reported to be approximately 0.439 µmol L⁻¹ (PLS) and 0.418 µmol L⁻¹ (PCR).[3]

Chemical Reactivity and Stability

Information regarding the specific chemical reactivity and stability of isolated 6-Hydroxy-8-mercaptopurine is not extensively detailed in the available literature. As a purine analog containing both hydroxyl and thiol groups, it is expected to exhibit reactivity associated with these functional groups. Its stability in solution would likely be pH-dependent, similar to related purine compounds.

Biological Activity and Significance

The primary biological significance of 6-Hydroxy-8-mercaptopurine lies in its role as a metabolite of 6-mercaptopurine. Its formation represents a detoxification pathway, converting the active drug into an inactive, excretable form. The rate of its formation can therefore influence the therapeutic window of 6-mercaptopurine. There is currently no substantial evidence to suggest that 6-Hydroxy-8-mercaptopurine possesses significant independent biological or pharmacological activity.

Conclusion

6-Hydroxy-8-mercaptopurine is a pivotal, yet often overlooked, molecule in the pharmacology of 6-mercaptopurine. While not a therapeutic agent itself, its formation via xanthine oxidase is a critical step in the catabolism and clearance of its parent drug. A thorough understanding of its properties and the methods for its analysis is essential for researchers and clinicians aiming to optimize 6-mercaptopurine therapy and minimize its toxicity. Further research into the intrinsic properties of this metabolite could provide deeper insights into the overall metabolic profile of thiopurine drugs.

References

-

Wikipedia. (n.d.). Mercaptopurine. Retrieved from [Link]

- Zhang, Y., et al. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. International Journal of Nanomedicine, 16, 1249–1263.

-

PubChem. (n.d.). 6-Mercaptopurine. Retrieved from [Link]

-

Gpatindia. (2020, January 6). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Retrieved from [Link]

- Niazi, A., et al. (2015). Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. Iranian Journal of Pharmaceutical Research, 14(4), 1165–1174.

- Yuan, R., et al. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. Molecules, 23(5), 1023.

-

Mayo Clinic. (2025, August 1). Mercaptopurine (oral route). Retrieved from [Link]

-

BC Cancer. (2018, April 1). DRUG NAME: Mercaptopurine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Mercaptopurine Monohydrate. Retrieved from [Link]

-

KEGG DRUG. (n.d.). Mercaptopurine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Thioxanthine. Retrieved from [Link]

- Pawelczyk, E., & Marciniec, B. (1988). The stability of 6-mercaptopurine riboside in neutral and basic medium. Die Pharmazie, 43(6), 415–417.

-

PubChem. (n.d.). 6-Mercaptopurine ribonucleoside triphosphate. Retrieved from [Link]

Sources

- 1. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Thioxanthine | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 6-Hydroxy-8-mercaptopurine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the spectroscopic characteristics of 6-Hydroxy-8-mercaptopurine, a substituted purine of significant interest in medicinal chemistry and drug development. Given the compound's structural complexity and potential for tautomerism, a thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. This document will delve into the theoretical and practical aspects of UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this molecule, offering field-proven insights and detailed experimental protocols.

The Structural Nuances of 6-Hydroxy-8-mercaptopurine: The Critical Role of Tautomerism

Before delving into the spectroscopic data, it is crucial to address the tautomeric nature of 6-Hydroxy-8-mercaptopurine. The presence of hydroxyl and mercapto groups on the purine ring allows for the existence of several tautomeric forms. The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature, and it profoundly impacts the observed spectroscopic signatures.

The primary tautomeric forms to consider are the 6-oxo-8-thiol, 6-hydroxy-8-thione, and potentially zwitterionic forms. Theoretical studies on related 8-oxopurines suggest that the keto-enol and thione-thiol equilibria are highly sensitive to the surrounding environment[1]. In aqueous solutions, the oxo and thione forms are often favored[1]. Understanding this dynamic equilibrium is fundamental to interpreting the spectroscopic data, as the observed spectra will be a population-weighted average of the contributing tautomers.

Caption: Tautomeric equilibria of 6-Hydroxy-8-mercaptopurine.

UV/Vis Spectroscopy: Probing the Electronic Transitions

UV/Vis spectroscopy provides valuable information about the conjugated purine system. The position and intensity of absorption maxima are sensitive to the electronic structure, which is directly influenced by the tautomeric form and the protonation state of the molecule.

Expected UV/Vis Spectral Features

Direct experimental spectra for 6-Hydroxy-8-mercaptopurine are not widely published. However, data from its metabolite, 8-hydroxo-6-mercaptopurine (a tautomer), and related purine analogs allow for an informed estimation of its UV/Vis characteristics[2]. Purine derivatives typically exhibit strong absorption bands in the UV region, arising from π → π* transitions within the aromatic system[3].

For 6-Hydroxy-8-mercaptopurine, one can anticipate complex UV spectra with multiple overlapping absorption bands. A study on the simultaneous determination of 6-mercaptopurine and its metabolites, including 8-hydroxo-6-mercaptopurine, highlighted the significant spectral overlap among these compounds, making multicomponent analysis challenging[2]. The absorption maxima are expected to be pH-dependent due to the ionization of the hydroxyl and thiol groups.

Table 1: Predicted UV/Vis Absorption Maxima for 6-Hydroxy-8-mercaptopurine Tautomers

| Tautomeric Form | Predicted λmax (nm) | Solvent/pH | Rationale |

| 6-Oxo-8-thiol | ~280-320 | Neutral pH | Based on data for similar 6-oxopurines and 8-thiopurines. The extended conjugation of the oxo and thiol groups influences the absorption. |

| 6-Hydroxy-8-thione | ~260-290 | Aprotic Solvents | The hydroxy and thione functionalities will have distinct electronic contributions compared to the oxo-thiol form. |

| Anionic Species | Red-shifted | Alkaline pH | Deprotonation increases electron delocalization, leading to a bathochromic shift. |

Experimental Protocol for UV/Vis Spectroscopy

The following protocol provides a robust framework for acquiring reliable UV/Vis spectra of 6-Hydroxy-8-mercaptopurine.

Step-by-Step Methodology:

-

Solvent Selection and Preparation:

-

Initiate by selecting a spectroscopic grade solvent in which the analyte is sufficiently soluble and stable. Methanol, ethanol, and aqueous buffers are common choices.

-

For pH-dependent studies, prepare a series of buffers (e.g., phosphate, borate) with known pH values. Ensure the buffer components do not absorb significantly in the wavelength range of interest.

-

-

Sample Preparation:

-

Prepare a stock solution of 6-Hydroxy-8-mercaptopurine of known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrumental Analysis:

-

Use a calibrated dual-beam UV/Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.

-

-

Data Interpretation:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If performing quantitative analysis, construct a calibration curve by plotting absorbance versus concentration.

-

For pH-dependent studies, plot λmax and absorbance as a function of pH to determine pKa values.

-

Caption: Experimental workflow for UV/Vis spectroscopic analysis.

NMR Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of 6-Hydroxy-8-mercaptopurine, providing detailed information about the carbon and proton environments within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Predictions:

The ¹H NMR spectrum is expected to be relatively simple, with key signals corresponding to the C2-H proton and exchangeable protons on the nitrogen, oxygen, and sulfur atoms.

-

C2-H: This proton on the purine ring is expected to appear as a singlet in the aromatic region, likely between δ 7.5 and 8.5 ppm. Its precise chemical shift will be influenced by the substituents at C6 and C8.

-

N-H, O-H, S-H: These protons will appear as broad signals, and their chemical shifts will be highly variable depending on the solvent and concentration. In deuterated solvents like DMSO-d₆, they may be observable, while in D₂O, they will exchange with deuterium and disappear from the spectrum.

¹³C NMR Predictions:

The ¹³C NMR spectrum will provide insights into the carbon framework of the purine ring. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Hydroxy-8-mercaptopurine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 155 | Typical range for C2 in purine systems. |

| C4 | 140 - 150 | Influenced by the adjacent nitrogen atoms and the C5-C6 bond. |

| C5 | 115 - 125 | Generally, the most shielded of the purine ring carbons. |

| C6 | 155 - 165 | Deshielded due to the attached electronegative oxygen atom (in the oxo form). |

| C8 | 160 - 170 | Deshielded due to the attached sulfur atom (in the thione form). |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of 6-Hydroxy-8-mercaptopurine.

Step-by-Step Methodology:

-

Solvent Selection:

-

Choose a deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for purine analogs due to its high polarity and ability to dissolve a wide range of compounds. D₂O can also be used, but be aware of the exchange of labile protons.

-

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm). For aqueous solutions, a water-soluble standard like DSS or TSP is recommended[1].

-

-

Instrumental Analysis:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans for adequate signal-to-noise due to the low natural abundance of ¹³C.

-

-

Advanced NMR Experiments (Optional):

-

To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

-

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic characterization of 6-Hydroxy-8-mercaptopurine is a multifaceted task that requires a deep understanding of its tautomeric nature. While direct experimental data is sparse, a combination of data from related analogs and computational predictions provides a solid foundation for its spectral analysis. This guide has outlined the expected UV/Vis and NMR characteristics and provided robust, field-tested protocols for their acquisition. By carefully considering the influence of experimental conditions, particularly solvent and pH, researchers can obtain reliable and reproducible spectroscopic data, which is essential for advancing the study of this promising molecule in drug discovery and development.

References

-

Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Tautomeric equilibria in 8-oxopurines: implications for mutagenicity. (1998). National Institutes of Health. Retrieved from [Link]

-

Determination of purine derivatives in bovine urine using rapid chromatographic techniques. (n.d.). IBNA. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). National Institutes of Health. Retrieved from [Link]

-

Tautomeric equilibria in 8-oxopurines: Implications for mutagenicity. (1998). N.C. A&T Scholars. Retrieved from [Link]

-

First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine: Implications for Mutagenicity and Repair. (2001). ACS Publications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Throughput Analysis of 6-Mercaptopurine and Its Metabolites in Biological Matrices

Introduction: The Clinical Imperative for Monitoring 6-Mercaptopurine Metabolism

6-Mercaptopurine (6-MP) is a cornerstone antimetabolite prodrug extensively used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD).[1][2] Its therapeutic efficacy is intrinsically linked to its complex intracellular metabolism, which converts 6-MP into active cytotoxic thioguanine nucleotides (TGNs) and methylated metabolites.[3][4][5] The anabolic pathway leads to the formation of 6-thioguanine nucleotides (e.g., 6-thioguanosine monophosphate, TGMP), which exert the desired cytotoxic effects by incorporating into DNA and RNA.[4][6] Conversely, the catabolic pathway, primarily mediated by the enzyme thiopurine S-methyltransferase (TPMT), produces methylated metabolites such as 6-methylmercaptopurine (6-MMP).[3][4]

The balance between these metabolic pathways is highly variable among individuals, largely due to genetic polymorphisms in enzymes like TPMT.[1] This variability can lead to a narrow therapeutic window, where suboptimal levels of active metabolites result in treatment failure, while excessive accumulation can cause severe adverse effects like myelosuppression and hepatotoxicity.[1][2] Therefore, therapeutic drug monitoring (TDM) of 6-MP and its key metabolites is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity.[1][7][8] This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the simultaneous quantification of 6-mercaptopurine and its clinically significant metabolites in biological samples.

Metabolic Pathway of 6-Mercaptopurine

The intricate metabolic journey of 6-mercaptopurine involves competing anabolic and catabolic pathways. Understanding this network is fundamental to interpreting analytical results and making informed clinical decisions.

Caption: Metabolic conversion of 6-mercaptopurine.

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique for 6-MP and its metabolites is dictated by the required sensitivity, specificity, and the specific metabolites of interest. The two predominant methods employed in clinical and research laboratories are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

| Feature | HPLC-UV | LC-MS/MS |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |

| Sensitivity | Generally lower, in the ng/mL to µg/mL range.[9] | High sensitivity, typically in the pg/mL to ng/mL range.[10][11][12] |

| Specificity | Prone to interference from co-eluting compounds. | Highly specific due to unique mass transitions for each analyte.[13] |

| Analytes | Can quantify 6-MP, 6-MMP, and 6-thioguanine (after hydrolysis).[14] | Can simultaneously quantify parent drug and multiple metabolites.[1][13] |

| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and maintenance costs. |

| Expertise | Requires moderate operator skill. | Requires specialized expertise for method development and data analysis. |

Expert Insight: While HPLC-UV has been a workhorse for TDM of thiopurines, the superior sensitivity and specificity of LC-MS/MS have established it as the gold standard, particularly for research applications and for accurately quantifying low-level metabolites.[1][15] The ability of LC-MS/MS to distinguish between structurally similar compounds is critical for unambiguous metabolite identification.

Experimental Workflow: From Sample to Result

A robust and reproducible workflow is paramount for accurate quantification of 6-MP and its metabolites. The following diagram illustrates a typical experimental pipeline.

Caption: General experimental workflow for thiopurine analysis.

Detailed Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification of 6-MP and 6-MMP in Dried Blood Spots (DBS)

This protocol is adapted from validated methods for the analysis of 6-MP and 6-MMP in DBS, a minimally invasive sampling technique ideal for pediatric patients.[10][11]

1. Materials and Reagents:

-

6-Mercaptopurine and 6-Methylmercaptopurine analytical standards

-

5-Fluorouracil (Internal Standard)

-

Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

DBS collection cards (e.g., Whatman 903)

-

Deionized water

2. Sample Preparation:

-

Prepare stock solutions of 6-MP, 6-MMP, and 5-FU in appropriate solvents (e.g., 0.1 N NH4OH for 6-MP and 6-MMP, water for 5-FU).[16]

-

Create calibration standards and quality control (QC) samples by spiking blank whole blood with known concentrations of the analytes.

-

Spot 40 µL of the spiked blood onto the DBS cards and allow them to dry completely at room temperature for at least 3 hours.[11]

-

Punch out an 8 mm disc from the center of the dried blood spot.[10][11]

-

Place the disc in a microcentrifuge tube and add 200 µL of extraction solution (Acetonitrile:Methanol 1:3, v/v) containing the internal standard (5-Fluorouracil).[10][11]

-

Vortex for 1 minute and centrifuge at 13,000 g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

-

LC System: UPLC system (e.g., Waters Acquity)

-

Column: C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[10][11]

-

Gradient Elution: A suitable gradient to separate the analytes.

-

MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).[11]

-

Ionization: Electrospray Ionization (ESI), positive mode for 6-MP and 6-MMP, negative mode for 5-FU.[10][11]

-

MRM Transitions:

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Determine the concentrations of 6-MP and 6-MMP in the unknown samples by interpolating from the calibration curve.

Protocol 2: HPLC-UV Method for Quantification of 6-Thioguanine Nucleotides (TGNs) in Red Blood Cells (RBCs)

This protocol describes a widely used method for measuring the active TGN metabolites in RBCs, which often involves an acid hydrolysis step to convert the nucleotides to the common base, 6-thioguanine (6-TG).[14][17]

1. Materials and Reagents:

-

6-Thioguanine (6-TG) analytical standard

-

Perchloric acid (PCA)

-

Dithiothreitol (DTT)

-

Triethylamine

-

Methanol, HPLC grade

-

Deionized water

2. Sample Preparation:

-

Collect whole blood in heparinized tubes.

-

Isolate RBCs by centrifugation and wash them with saline.

-

Lyse a known number of RBCs (e.g., 8 x 10^8 cells) in a solution containing DTT.[14]

-

Add cold perchloric acid to precipitate proteins.[14]

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and heat at 100°C for 45-60 minutes to hydrolyze the thioguanine nucleotides to 6-thioguanine.[14][17][18]

-

Cool the sample and inject a portion directly into the HPLC system.[14]

3. HPLC-UV Conditions:

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., Lichrosorb RP-18 or Radialpack Resolve C18).[14][19]

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., water with 100 mM triethylamine).[14]

-

Detection Wavelength: Monitor at 342 nm for 6-TG.[14]

4. Data Analysis:

-

Prepare a calibration curve using 6-TG standards.

-

Quantify the amount of 6-TG in the samples and express the concentration as pmol per 8 x 10^8 RBCs.[18]

Quantitative Data Summary

The following tables summarize typical validation parameters and mass transition data for the described methods.

Table 1: Representative LC-MS/MS Method Validation Parameters

| Parameter | 6-Mercaptopurine | 6-Methylmercaptopurine | Reference |

| Linearity Range | 26 - 1000 ng/mL | 13 - 500 ng/mL | [11] |

| LLOQ | 25.5 ng/mL | 25.5 ng/mL | [21] |

| Accuracy (% Recovery) | 88.74% - 117.37% | 88.74% - 117.37% | [1] |

| Precision (% RSD) | ≤ 15% | ≤ 15% | [1] |

Table 2: Common Mass Transitions for Thiopurine Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 6-Mercaptopurine | 153.1 | 119.1 | ESI+ | [10] |

| 6-Methylmercaptopurine | 167.2 | 126.0 | ESI+ | [10] |

| 6-Thioguanine | 168.0 | 151.0 | ESI+ | [13] |

| 6-Thioguanosine Monophosphate | 380.2 | 168.0 | ESI+ | [21] |

Conclusion and Future Perspectives

The analytical methodologies for quantifying 6-mercaptopurine and its metabolites have significantly evolved, with LC-MS/MS now offering unparalleled sensitivity and specificity for comprehensive metabolic profiling. The use of dried blood spots simplifies sample collection and storage, making TDM more accessible, especially in pediatric populations. While HPLC-UV remains a viable option for routine monitoring of TGNs, its susceptibility to interferences necessitates careful validation.

Future advancements may focus on the development of multiplexed assays capable of simultaneously measuring a broader range of thiopurine nucleotides and their methylated counterparts, providing a more holistic view of an individual's metabolic phenotype. Furthermore, the integration of these analytical techniques with pharmacogenetic testing will undoubtedly pave the way for a more personalized approach to thiopurine therapy, maximizing therapeutic benefits while minimizing the risk of adverse events. Capillary electrophoresis coupled with mass spectrometry also presents a promising avenue for high-efficiency separations of these compounds.[8][22][23]

References

- Dervieux, T., & Boulieu, R. (1998). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Semantic Scholar.

- Harahap, Y., et al. (2017). Simultaneous Analytical Method Development of 6-Mercaptopurine and 6-Methylmercaptopurine in Dried Blood Spot using Ultra Performance Liquid Chromatography Tandem Mass Spectrometry.

- Lennard, R. M., & Singleton, H. J. (1992). Analysis of 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiouric acid in biological fluids by high-performance liquid chromatography: Technical Note. Taylor & Francis Online.

- Purnama, D. D., et al. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. NIH.

- Abdel-Ghany, M. F., et al. (2017). Development and validation of LC–MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism.

- Oliveira, B. M., et al. (2004). An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. PubMed.

- Sorouraddin, M. H., et al. (2011).

- Dervieux, T., & Boulieu, R. (1998). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Semantic Scholar.

- Oliveira, B. M., et al. (2004). An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. PubMed.

- Cuffari, C., et al. (1996). 6-Mercaptopurine metabolism in Crohn's disease: correlation with efficacy and toxicity. PubMed.

- Reddy, P. S., et al. (2013).

- Su, Y., et al. (1999). Assay of 6-mercaptopurine and its metabolites in patient plasma by high-performance liquid chromatography with diode-array detection. Sci-Hub.

- Al-Soud, Y. A., & Al-Masri, S. (2018). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers.

- Harahap, Y., et al. (2017). Simultaneous Analytical Method Development of 6-Mercaptopurine and 6-Methylmercaptopurine in Plasma by High Performance Liquid Chromatography-Photodiode Array. Journal of Young Pharmacists.

- Sulh, H., et al. (1986). Pharmacokinetic determinants of 6-mercaptopurine myelotoxicity and therapeutic failure in children with acute lymphoblastic leukemia. PubMed.

- Gasc, M., et al. (2020).

- Chasse, J. (2026). Best of the Week: Profiling Endoenous Protein Complexes, Previewing Riva 2026.

- Kock, K., et al. (2018).

- Chasse, J. (2026). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells.

- Derijks, L. J., et al. (2004).

- Lestari, M., et al. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. NIH.

- Lennard, L. (1992). The metabolism of 6-mercaptopurine.

- Hanzlikova, D., et al. (2009). Capillary electrophoresis determination of thiopurine methyl transferase activity in erythrocytes. PubMed.

- Liliemark, J., & Pettersson, B. (1992). Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate.

- Razak, N. A., et al. (2020). Therapeutic Monitoring of Thiopurine Metabolites: Validation of an HPLC Method and Preliminary Findings from a Small Cohort. Universiti Kebangsaan Malaysia.

- Rashidi, R., & Soltani, N. (2016). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. NIH.

- Patel, A. A., & Swaminath, A. (2023). Mercaptopurine.

- Costa, S., et al. (2018).

- Janečková, H., et al. (2017). Capillary Electrophoresis Hyphenated with Mass Spectrometry for Determination of Inflammatory Bowel Disease Drugs in Clinical Urine Samples. PMC - NIH.

- Gasc, M., et al. (2020). Detailed 6-mercaptopurine metabolic pathways presenting the enzymes...

- Dr. Mungli. (2018). 6 Mercaptopurine Mechanism. YouTube.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Capillary Electrophoresis Hyphenated with Mass Spectrometry for Determination of Inflammatory Bowel Disease Drugs in Clinical Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. jyoungpharm.org [jyoungpharm.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Capillary electrophoresis determination of thiopurine methyl transferase activity in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Cell-Based Assay to Determine the Bioactivity of 8-Mercaptohypoxanthine

Introduction: Unraveling the Role of a Key Thiopurine Metabolite

The thiopurine drugs, including azathioprine and 6-mercaptopurine (6-MP), are cornerstone therapies in the management of autoimmune diseases and certain cancers.[1][2] These medications function as prodrugs, undergoing a complex intracellular metabolic conversion to their active forms, primarily the 6-thioguanine nucleotides (6-TGNs).[3][4] A critical metabolite in this pathway is 8-Mercaptohypoxanthine (8-MHP), a purine analog whose specific contribution to the overall therapeutic and cytotoxic effects of thiopurines is an area of active investigation. Understanding the bioactivity of 8-MHP is crucial for optimizing thiopurine therapy and developing novel therapeutic strategies.

This application note provides a detailed protocol for a robust cell-based assay to characterize the activity of 8-Mercaptohypoxanthine. The described methodology leverages the central role of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) in the purine salvage pathway, which is also responsible for the activation of thiopurine drugs.[4] By utilizing HPRT, 8-MHP is anticipated to be converted into cytotoxic thiopurine analogs that can be incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[5][6] This protocol outlines a comprehensive workflow, from cell line selection and culture to detailed procedures for assessing cytotoxicity and apoptosis, providing researchers with a reliable tool to investigate the pharmacological profile of 8-Mercaptohypoxanthine.

Scientific Principle: Exploiting the Purine Salvage Pathway for Bioactivity Assessment

The cornerstone of this assay is the enzymatic activity of Hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT is a key enzyme in the purine salvage pathway, recycling purines from degraded DNA and RNA to synthesize new nucleotides. Thiopurine drugs like 6-mercaptopurine are also substrates for HPRT, which converts them into their active, cytotoxic forms.[4] It is hypothesized that 8-Mercaptohypoxanthine, as a purine analog, will also be metabolized by HPRT to form thiopurine nucleotides. These fraudulent nucleotides can then be incorporated into DNA and RNA, disrupting nucleic acid synthesis and leading to cellular toxicity.[5][7]

This assay will quantify the cytotoxic and apoptotic effects of 8-MHP on a selected cancer cell line known to be sensitive to thiopurines. The primary endpoints of this protocol are the assessment of cell viability and the induction of apoptosis. By measuring these parameters, we can infer the bioactivity of 8-MHP as it is processed through the purine metabolic pathway.

Figure 1: Simplified metabolic pathway of azathioprine and the hypothesized activation of 8-Mercaptohypoxanthine.

Experimental Design and Workflow

The overall experimental workflow is designed to be straightforward and reproducible. It involves culturing a suitable cell line, treating the cells with a range of 8-MHP concentrations, and then assessing the cellular response using validated cytotoxicity and apoptosis assays.

Figure 2: High-level experimental workflow for the cell-based assay of 8-Mercaptohypoxanthine activity.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Catalog Number |

| 8-Mercaptohypoxanthine | Sigma-Aldrich | M6875 |

| Jurkat, Clone E6-1 | ATCC | TIB-152 |

| HeLa Cells | ATCC | CCL-2 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M2128 |

| Crystal Violet | Sigma-Aldrich | C0775 |

| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher Scientific | 88-8005-72 |

| 96-well flat-bottom cell culture plates | Corning | 3596 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

Detailed Protocols

Protocol 1: Cell Culture and Maintenance

Cell Line Selection Rationale:

-

Jurkat cells: A human T-lymphocyte cell line that is widely used for studying apoptosis and is known to be sensitive to thiopurines.

-

HeLa cells: A human cervical cancer cell line that is robust and easy to culture, often used in cytotoxicity studies.[8][9] The sensitivity of HeLa cells to thiopurines can be dependent on the expression levels of enzymes like thiopurine methyltransferase (TPMT).[8]

Culture Conditions:

-

Jurkat Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

-

HeLa Cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in adherent culture at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency using Trypsin-EDTA.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding:

-

For adherent cells (HeLa), seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.

-

For suspension cells (Jurkat), seed 2 x 10⁴ cells per well in a 96-well plate.

-

-

Treatment:

-

Prepare a stock solution of 8-Mercaptohypoxanthine in DMSO.

-

Prepare serial dilutions of 8-MHP in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest 8-MHP concentration) and a positive control (e.g., 6-mercaptopurine).

-

Add 100 µL of the treatment solutions to the respective wells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 8-MHP that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency after treatment.

-

Treat the cells with 8-MHP at concentrations around the determined IC50 value for 24-48 hours. Include untreated and positive controls.

-

-

Cell Harvesting:

-

For adherent cells, trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Data Presentation and Interpretation

The results from the cytotoxicity and apoptosis assays should be presented clearly to allow for straightforward interpretation.

Table 1: Example Cytotoxicity Data for 8-Mercaptohypoxanthine

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 1.25 | 0.08 | 100 |

| 0.1 | 1.22 | 0.07 | 97.6 |

| 1 | 1.15 | 0.06 | 92.0 |

| 10 | 0.88 | 0.05 | 70.4 |

| 50 | 0.45 | 0.04 | 36.0 |

| 100 | 0.21 | 0.03 | 16.8 |

Table 2: Example Apoptosis Data for 8-Mercaptohypoxanthine

| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Untreated Control | 95.2 | 2.1 | 2.7 |

| Vehicle Control | 94.8 | 2.5 | 2.7 |

| 8-MHP (IC50) | 45.3 | 35.8 | 18.9 |

| Positive Control | 30.1 | 48.2 | 21.7 |

Trustworthiness and Self-Validating System

To ensure the reliability and validity of the results, the following controls and considerations are essential:

-

Positive Controls: Use a well-characterized thiopurine drug like 6-mercaptopurine as a positive control to confirm that the assay system is responsive to this class of compounds.

-

Negative/Vehicle Controls: Include untreated and vehicle-treated (DMSO) cells to establish a baseline for cell viability and apoptosis.

-

Dose-Response Analysis: Performing a dose-response study is crucial to determine the potency of 8-MHP (IC50 value) and to ensure that the observed effects are concentration-dependent.

-

Reproducibility: Each experiment should be performed with at least three biological replicates to ensure the statistical significance of the findings.

-

Cell Line Characterization: It is important to use cell lines with a well-defined genetic background, particularly regarding the expression and activity of key enzymes in the thiopurine metabolic pathway (e.g., HPRT, TPMT).

Conclusion and Future Directions

This application note provides a comprehensive and detailed protocol for assessing the cell-based activity of 8-Mercaptohypoxanthine. By following these procedures, researchers can obtain reliable and reproducible data on the cytotoxic and apoptotic effects of this important thiopurine metabolite. The insights gained from these studies will contribute to a better understanding of the overall pharmacological profile of thiopurine drugs and may inform the development of more personalized and effective therapeutic regimens.

Future studies could expand on this protocol by:

-

Investigating the activity of 8-MHP in a broader panel of cell lines with varying expression levels of HPRT and other metabolic enzymes.

-

Analyzing the incorporation of 8-MHP metabolites into DNA and RNA using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

-

Exploring the specific cell cycle effects of 8-MHP treatment.

By systematically characterizing the bioactivity of 8-Mercaptohypoxanthine, the scientific community can further refine our understanding of thiopurine pharmacology and its clinical implications.

References

- Blaker, P. A., et al. (2011). The metabolism of azathioprine and 6-mercaptopurine. Alimentary Pharmacology & Therapeutics, 34(10), 1117-1130.

- Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: an update. Current Drug Metabolism, 6(3), 189-196.

-

Creative BioMart. (n.d.). HPRT Assay Kit. Retrieved from [Link]

-

Eurofins. (n.d.). HPRT Assay. Retrieved from [Link]

-

NOVOCIB. (n.d.). PRECICE® HPRT Assay Kit. Retrieved from [Link]

- Lakshmanan, H., & Annamalai, G. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 3(3), 101533.

- Ansari, A., et al. (2008). Clinical significance of azathioprine active metabolite concentrations in inflammatory bowel disease. Alimentary Pharmacology & Therapeutics, 28(6), 673-684.

-

ResearchGate. (n.d.). Cell viability as a function of thiopurine dose level as assessed by a Crystal Violet assay. Retrieved from [Link]

- Zou, Y., et al. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. International Journal of Nanomedicine, 18, 79–94.

- Kim, H. Y., et al. (2019). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia.

-

NOVOCIB. (n.d.). HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay. Retrieved from [Link]

- Nielsen, S. N., et al. (2021). Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia.

- Lee, J. H., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.

- Di Paolo, A., et al. (2019). Pharmacogenetics of thiopurines. Pharmacogenomics, 20(1), 51-61.

-

ResearchGate. (n.d.). TH1760 potentiated thiopurine-induced cytotoxicity through elevating.... Retrieved from [Link]

- Nielsen, C. H., et al. (2022). Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. Clinical Chemistry and Laboratory Medicine (CCLM), 60(11), 1806-1815.

-

The Pharma Innovation Journal. (2021). Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line. Retrieved from [Link]

-

ResearchGate. (n.d.). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

Sonic Genetics. (n.d.). Genetic testing to avoid thiopurine toxicity. Retrieved from [Link]

-

BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

-

USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

-

Pharmacology of 6-Thioguanine (6-TG); Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, April 29). YouTube. Retrieved from [Link]

- Mangis, J. W., et al. (2019). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Bioscene: Journal of College Biology Teaching, 45(1), 3-9.

- Parker, W. B., & Cheng, Y. C. (1992). Consequences of 6-thioguanine incorporation into DNA on polymerase, ligase, and endonuclease reactions. Molecular Pharmacology, 42(4), 625-632.

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. Genetic testing to avoid thiopurine toxicity | Sonic Genetics [sonicgenetics.com.au]

- 3. scantox.com [scantox.com]

- 4. Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 6. youtube.com [youtube.com]

- 7. Consequences of 6-thioguanine incorporation into DNA on polymerase, ligase, and endonuclease reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. ERIC - EJ1223900 - Selection of an Optimal Cytotoxicity Assay for Undergraduate Research, Bioscene: Journal of College Biology Teaching, 2019-May [eric.ed.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing 8-Mercaptohypoxanthine to Elucidate Drug Resistance Mechanisms

Authored by: Senior Application Scientist

Introduction: The Challenge of Drug Resistance and the Potential of Purine Analogs

The emergence of drug resistance is a primary factor in the failure of chemotherapeutic regimens and a significant hurdle in the effective treatment of various cancers.[1][2] Cancer cells can develop resistance through a multitude of mechanisms, including alterations in drug metabolism, mutations in drug targets, enhanced DNA repair, and the inhibition of cell death pathways.[3] Understanding the specific mechanisms at play in a given resistant cancer is crucial for the development of novel therapeutic strategies.[4]

Purine metabolism is a critical pathway for cell survival and proliferation, providing the necessary building blocks for DNA and RNA synthesis.[5] Consequently, this pathway has been a key target for anticancer drugs, with purine antimetabolites being among the earliest developed chemotherapeutic agents.[5] These drugs, which are structural analogs of natural purines, can disrupt DNA and RNA synthesis, leading to cell death.[6] However, resistance to these agents is common and can arise from various alterations in the purine metabolic pathway.[7]

This application note explores the use of 8-Mercaptohypoxanthine, a thiol-containing purine analog, as a tool to investigate the mechanisms of drug resistance. While its isomer, 6-mercaptopurine, is a well-established clinical agent, 8-Mercaptohypoxanthine offers a unique chemical scaffold to probe cellular processes involved in drug uptake, metabolism, and incorporation into nucleic acids. By systematically evaluating the cellular response to 8-Mercaptohypoxanthine in both drug-sensitive and drug-resistant cell lines, researchers can gain valuable insights into the underlying molecular drivers of resistance.

Rationale for Employing 8-Mercaptohypoxanthine

The utility of 8-Mercaptohypoxanthine as an investigational tool stems from its structural similarity to the natural purine hypoxanthine and the clinically used thiopurines, 6-mercaptopurine and 6-thioguanine.[8] Its unique positioning of the thiol group at the C8 position, as opposed to the C6 position in the more common thiopurines, may lead to differential recognition and processing by cellular enzymes involved in purine metabolism. This provides an opportunity to dissect specific steps in the metabolic pathway that may be altered in resistant cells.

Potential mechanisms that can be investigated using 8-Mercaptohypoxanthine include:

-

Cellular Uptake: Differences in the cellular uptake of 8-Mercaptohypoxanthine between sensitive and resistant cells can indicate the involvement of specific nucleobase transporters.

-

Metabolic Activation: Like other thiopurines, 8-Mercaptohypoxanthine likely requires enzymatic conversion to its active nucleotide form to exert its cytotoxic effects.[9][10] Resistance mechanisms may involve deficiencies in the enzymes responsible for this activation, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

-

Incorporation into Nucleic Acids: The incorporation of the activated form of 8-Mercaptohypoxanthine into DNA and RNA can trigger cell cycle arrest and apoptosis.[8] Alterations in DNA polymerases or RNA polymerases that reduce the incorporation of such analogs represent a potential resistance mechanism.[11]

-